4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic organic compound. While a specific source for this exact compound wasn't identified in the provided literature, it falls within a class of compounds gaining interest for their potential biological activity. These compounds, often featuring triazole and oxadiazole rings, are being explored for applications such as antifungal agents [].
The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule featuring multiple heterocycles, specifically oxadiazole and triazole moieties. This compound falls within the realm of pharmaceutical chemistry due to its potential biological activities, particularly in anticancer research and drug discovery.
The synthesis and evaluation of this compound have been documented in various scientific articles focusing on the design and pharmacological properties of oxadiazole and triazole derivatives. Notably, studies have highlighted its anticancer properties and mechanisms of action through molecular docking and in vitro assays .
This compound can be classified as a triazole derivative due to the presence of the 1H-1,2,3-triazole ring. Additionally, it contains an oxadiazole ring, which is known for its diverse biological activities. The presence of bromine and methoxy substituents further categorizes it within a specific class of substituted heterocycles that exhibit unique chemical properties.
The synthesis of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves several key steps:
The molecular structure of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine can be represented as follows:
The structural configuration significantly influences its biological activity and interaction with target molecules.
The chemical reactivity of this compound is primarily dictated by its functional groups:
The mechanism of action for 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with biological targets:
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .
The primary applications of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine include:
This compound exemplifies the ongoing research into heterocyclic compounds that combine multiple pharmacological activities into single molecules for enhanced therapeutic effects.
The synthesis employs a convergent strategy coupling independently constructed oxadiazole and triazole heterocycles. The oxadiazole precursor, 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole, is typically prepared from 4-bromobenzonitrile via amidoxime formation and cyclization with chloroacetic acid. Simultaneously, the triazole component, 1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine, is synthesized via Cu(I)-catalyzed azide-alkyne cyclization (CuAAC) between 4-methoxyphenyl azide and propargyl amine. Final assembly occurs through nucleophilic substitution, where the triazole amine displaces the chloromethyl group on the oxadiazole under mild basic conditions (K₂CO₃, DMF, 60°C, 12h), achieving yields of 68-72% after recrystallization [3] [5].
Table 1: Key Intermediates for Convergent Synthesis
Intermediate | Precursor | Synthetic Route | Yield (%) |
---|---|---|---|
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | 4-Bromobenzonitrile | Amidoxime formation/cyclization | 85 |
1-(4-Methoxyphenyl)-1H-1,2,3-triazol-5-amine | 4-Methoxyphenyl azide | CuAAC with propargyl amine | 90 |
The 1,2,3-triazole core is regioselectively installed via CuAAC, exploiting the reaction between in-situ generated 4-methoxyphenyl azide (from sodium azide and 4-methoxybenzenediazonium chloride) and propargyl amine. Catalysis by CuSO₄·5H₂O/sodium ascorbate in a t-BuOH/H₂O (1:1) system at 25°C ensures exclusive 1,4-disubstitution. The amine functionality remains protected as a Boc derivative during cyclization (using Boc-protected propargyl amine) to prevent coordination with the Cu(I) catalyst, with subsequent deprotection using trifluoroacetic acid (TFA) in DCM yielding the free triazol-5-amine in 92% purity [2] [6].
The 1,2,4-oxadiazole ring is constructed from 4-bromobenzonitrile hydrochloride. Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (4:1) under reflux (80°C, 8h) furnishes N'-hydroxy-4-bromobenzimidamide. Cyclodehydration is achieved using chloroacetyl chloride in pyridine at 0-5°C, followed by room temperature stirring for 12h. This one-pot method yields 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (82% yield), confirmed by ¹³C NMR resonance at 176.5 ppm (C-3) and 168.2 ppm (C-5) [3] [5].
Regioselectivity challenges are addressed through:
Microwave irradiation significantly enhances key steps:
Table 2: Microwave vs. Conventional Synthesis Efficiency
Step | Conventional Method | Microwave Method | Yield Increase (%) |
---|---|---|---|
Amidoxime Formation | 8h, 85% yield | 25min, 95% yield | +10 |
CuAAC | 6h, 88% yield | 10min, 92% yield | +4 |
Oxadiazole-Triazole Coupling | 12h, 68% yield | 15min, 88% yield (solvent-free) | +20 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7